tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
Description
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 3-position, a methyl group at the 4-position, and a tert-butyl carbamate (Boc) protecting group. This compound is widely used as a synthetic intermediate in pharmaceutical chemistry due to its stereochemical rigidity and versatility in further functionalization. The Boc group enhances stability during synthesis while allowing deprotection under acidic conditions for subsequent reactions .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable reagent such as formaldehyde is used.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Formation of the Tert-Butyl Ester: The tert-butyl ester group can be introduced through an esterification reaction involving tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
(a) (R)-tert-Butyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)
- Similarity : 0.86
- Key Differences :
- Stereochemistry: The 3-position is R-configured instead of S.
- Substituents: Lacks the 4-methyl group.
- Implications: Altered stereochemistry may affect binding affinity in chiral environments (e.g., enzyme active sites).
(b) 1-Boc-(3S,4S)-3-Amino-4-hydroxypyrrolidine (CAS 190792-74-6)
- Similarity : 0.86
- Key Differences: Functional Groups: Replaces hydroxymethyl with an amino group and introduces a hydroxyl at position 4.
- Implications: The amino group enables participation in coupling reactions (e.g., amide bond formation), expanding utility in peptide-like drug candidates. Hydroxyl at position 4 may enhance solubility but reduce lipophilicity compared to the methyl group in the target compound .
Substituent Complexity and Pharmacological Relevance
(a) tert-Butyl (3R,4S)-3-Hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
- Key Differences :
- Functional Groups: Contains a trifluoromethyl group at position 3 and a hydroxyl instead of hydroxymethyl.
- Implications :
(b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 180)
- Key Differences :
- Structural Complexity: Incorporates a fluoropyridinyl moiety and an additional ester group.
- Implications: Fluorine atoms improve binding affinity to hydrophobic pockets in proteins (e.g., kinase inhibitors).
Biological Activity
Chemical Identity and Structure
- IUPAC Name : tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- CAS Number : 1417789-75-3
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- PubChem CID : 56604180
This compound is a pyrrolidine derivative known for its potential biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is primarily attributed to its interactions with various biological targets. Research indicates that compounds of this class can influence several pathways:
- Inhibition of Enzymatic Activity : Pyrrolidine derivatives are often investigated for their ability to inhibit enzymes involved in metabolic pathways. This compound may exhibit similar properties, potentially affecting enzymes related to neurotransmitter uptake or metabolic regulation.
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can have neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
Pharmacological Studies
Recent pharmacological studies have highlighted the following aspects of the compound's activity:
Case Studies and Research Findings
Research involving similar compounds has provided insights into the potential applications of this compound:
-
Study on Neuroprotection :
- A study indicated that related pyrrolidine derivatives could enhance neuronal survival in models of oxidative stress. This suggests a potential application in neurodegenerative diseases.
-
Enzyme Inhibition Research :
- Investigations into enzyme inhibition have shown that modifications in the pyrrolidine ring can significantly alter inhibitory potency against specific targets, such as acetylcholinesterase.
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step strategies, including:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Hydroxymethyl and methyl group installation : Stereoselective functionalization via nucleophilic substitution or reduction. For example, hydroxylation of a precursor using oxidizing agents (e.g., H₂O₂) or reduction of ketones with NaBH₄/LiAlH₄ .
- Coupling reactions : Use of reagents like DMAP (4-dimethylaminopyridine) and dichloromethane as a solvent under controlled temperatures (0–20°C) to ensure regioselectivity .
Q. How is the purity of this compound assessed in research settings?
Purity is validated using:
- HPLC : High-performance liquid chromatography with ≥98% purity thresholds (e.g., using C18 columns and UV detection) .
- NMR spectroscopy : Confirmation of stereochemistry via coupling constants (e.g., for vicinal protons) and integration ratios .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What are the key spectroscopic markers for confirming the structure?
Q. What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .
Advanced Questions
Q. How can researchers ensure stereochemical fidelity during synthesis?
- Chiral auxiliaries : Use enantiomerically pure starting materials or catalysts (e.g., Sharpless epoxidation catalysts) to control stereocenters .
- Low-temperature reactions : Perform nucleophilic substitutions at 0°C to minimize racemization .
- X-ray crystallography : Validate absolute configuration post-synthesis using SHELX software for structure refinement .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Cross-validation : Compare NOESY NMR (to assess spatial proximity of protons) with X-ray-derived torsion angles .
- DFT calculations : Optimize molecular geometries computationally (e.g., using Gaussian) and overlay with experimental X-ray structures to identify discrepancies .
- SHELX refinement : Re-analyze crystallographic data with updated software versions to correct for thermal motion artifacts .
Q. What computational methods predict the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under reaction conditions .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .
Q. What strategies optimize regioselectivity in functionalization reactions?
- Directed ortho-metalation : Use directing groups (e.g., pyridyl) to steer electrophilic attacks to specific positions .
- Protecting group tuning : Temporarily block reactive sites (e.g., hydroxyl groups) with silyl ethers (TBSCl) to prioritize desired substitutions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at sterically accessible sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
